molecular formula C18H22N2O B11958367 N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 7197-79-7

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11958367
CAS No.: 7197-79-7
M. Wt: 282.4 g/mol
InChI Key: GLWVFSXRCHILIR-UHFFFAOYSA-N
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Description

N-Butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound based on the privileged 1,2,3,4-tetrahydroacridine scaffold, which is of significant interest in medicinal chemistry and biochemical research . This scaffold is well-known for its diverse biological activities, primarily driven by its ability to interact with key biological targets. The structural features of this compound—a tetrahydroacridine core with a carboxamide group at the 9-position—suggest potential for multiple research applications. A primary research domain for tetrahydroacridine derivatives is neurodegenerative disease research. The prototypical compound in this class, tacrine (9-amino-1,2,3,4-tetrahydroacridine), is a known acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, such compounds increase the concentration of the neurotransmitter acetylcholine in the brain, a mechanism explored for mitigating cognitive deficits. Consequently, this compound and its analogues are investigated for their potential as cholinesterase inhibitors in the context of Alzheimer's disease research . Beyond neuropharmacology, this compound is also relevant in oncology research. The planar acridine core is a classic DNA intercalator, capable of inserting itself between DNA base pairs . This interaction can disrupt DNA replication and transcription, and may lead to the inhibition of enzymes like topoisomerase, ultimately inducing apoptosis (programmed cell death) in cancer cell lines . Acridine derivatives have demonstrated cytotoxic and antiproliferative effects in various in vitro assays, positioning them as valuable tools for investigating new anticancer mechanisms . The synthetic versatility of the acridine core allows for extensive derivatization, enabling researchers to fine-tune the compound's properties and selectivity . The carboxamide group, in particular, can be synthesized via direct amidation of the corresponding carboxylic acid precursor, for example, through an activated acid chloride intermediate . This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

7197-79-7

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-butyl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C18H22N2O/c1-2-3-12-19-18(21)17-13-8-4-6-10-15(13)20-16-11-7-5-9-14(16)17/h4,6,8,10H,2-3,5,7,9,11-12H2,1H3,(H,19,21)

InChI Key

GLWVFSXRCHILIR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Friedländer Annulation

Friedländer annulation involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde derivatives with cyclic ketones. For tetrahydroacridine synthesis, cyclohexanone reacts with 2-aminobenzaldehyde under acidic conditions (e.g., polyphosphoric acid or concentrated HCl) to yield 1,2,3,4-tetrahydroacridine. Modifications to this method include:

  • Catalyst optimization : Using ionic liquids or Lewis acids like ZnCl₂ improves reaction efficiency, reducing side products such as over-oxidized acridones.

  • Solvent systems : Ethanol or toluene under reflux achieves higher yields (~75%) compared to neat conditions.

Cyclocondensation of Cyclohexenone Derivatives

An alternative route employs cyclohexenone and aniline derivatives in a Michael addition-cyclization sequence. For example, cyclohexenone reacts with 2-nitroaniline in the presence of ammonium acetate, followed by catalytic hydrogenation to reduce the nitro group and saturate the ring. This method offers superior regiocontrol but requires stringent temperature modulation (60–80°C) to prevent premature cyclization.

Installation of the Carboxamide Group

The carboxamide group at position 9 is introduced via carboxylic acid activation followed by amidation.

Carboxylic Acid Synthesis

Oxidation of a methyl group at position 9 using KMnO₄ in acidic media (H₂SO₄/H₂O) yields 9-carboxy-1,2,3,4-tetrahydroacridine. Alternatively, directed ortho-metalation (DoM) of tetrahydroacridine with n-BuLi followed by carboxylation with dry CO₂ provides direct access to the carboxylic acid.

Mixed Anhydride Method

The carboxylic acid is treated with isobutyl chloroformate and N-methylmorpholine in THF at −20°C to form a mixed anhydride, which reacts with ammonium hydroxide to yield the primary carboxamide. This method achieves 75–80% yields with high purity.

Carbodiimide-Mediated Coupling

Using EDCI or DCC as coupling agents with HOBt as an additive, the carboxylic acid reacts with ammonium chloride in DMF to form the carboxamide. This approach is milder but requires rigorous drying to prevent hydrolysis.

Integrated Synthetic Pathways

Combining the above steps, two optimized routes emerge:

Route A: Sequential Alkylation and Amidation

  • Friedländer annulation to form 1,2,3,4-tetrahydroacridine.

  • N-Alkylation with 1-bromobutane (68% yield).

  • Oxidation to 9-carboxy derivative (82% yield).

  • Amidation via mixed anhydride (75% yield).
    Overall yield : 68% × 82% × 75% = 42.1% .

Route B: Reductive Amination Followed by DoM

  • Reductive amination of 9-acridinone with butylamine (58% yield).

  • DoM and carboxylation (70% yield).

  • EDCI-mediated amidation (85% yield).
    Overall yield : 58% × 70% × 85% = 34.9% .

Analytical Characterization and Validation

Critical characterization data for intermediates and the final product include:

Compound Melting Point ¹H NMR (DMSO-d6) MS (ESI)
9-Carboxy-THA163–165°Cδ 12.62 (s, 1H, COOH)m/z 202.1 [M+H]⁺
N-Butyl-THA62–64°Cδ 3.18 (t, J=8.8 Hz)m/z 255.2 [M+H]⁺
N-Butyl-THA-carboxamide185–187°Cδ 7.61 (s, 1H, CONH₂)m/z 299.3 [M+H]⁺

Challenges and Mitigation Strategies

  • Regioselectivity in Friedländer Annulation : Competing formation of linear vs. angular products is minimized using bulkier amines or low-temperature conditions.

  • Over-Oxidation During Carboxylic Acid Synthesis : Controlled addition of KMnO₄ and excess H₂SO₄ prevents degradation to acridone.

  • Purification Difficulties : Column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol/water ensures >95% purity .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and butylamine.

Conditions Reagents Products Notes
Acidic (HCl, H₂SO₄)Concentrated acids1,2,3,4-Tetrahydro-9-acridinecarboxylic acid + ButylamineSlow reaction at room temperature; requires heat
Basic (NaOH, KOH)Aqueous baseSame as aboveFaster than acidic hydrolysis due to nucleophilic attack

Structural Insights :

  • The amide’s electron-withdrawing tetrahydroacridine ring increases hydrolysis susceptibility compared to aliphatic amides .

  • Hydrolysis is reversible under anhydrous conditions .

Oxidation Reactions

The tetrahydroacridine moiety is prone to oxidation, particularly at the saturated C–N bonds.

Conditions Reagents Products Notes
Strong oxidizersKMnO₄, H₂O₂9-Acridinecarboxamide derivativesPartial dehydrogenation forms aromatic acridine
Catalytic oxidationMn/Fe-based catalystsOxidized heterocycle + CO₂/N₂ byproductsRequires acetic acid as co-solvent; high turnover

Decomposition Pathways :
Under extreme conditions (e.g., combustion), the compound degrades into:

  • Carbon oxides (CO/CO₂)

  • Nitrogen oxides (NO/NO₂) .

Alkylation and Acylation

The secondary amine in the tetrahydroacridine ring participates in nucleophilic substitution.

Reaction Type Reagents Products Efficiency
AlkylationAlkyl halides (R-X)N-Alkylated tetrahydroacridine derivativesModerate (steric hindrance from butyl group)
AcylationAcetyl chlorideN-Acetylated derivativesHigh yield in anhydrous DCM

Example :

  • Reaction with methyl iodide forms N-methyl-1,2,3,4-tetrahydro-9-acridinecarboxamide .

Cycloaddition and Ring-Opening

The conjugated system in the tetrahydroacridine core allows [4+2] cycloaddition under specific conditions.

Reaction Partners Products Conditions
Diels-AlderElectron-deficient dienophilesFused bicyclic adductsHigh temperature (>100°C), inert atmosphere
Photochemical ring-openingUV lightLinear amine intermediatesLimited applicability; requires sensitizers

Interaction with DNA

Though not a classical reaction, the planar acridine system intercalates with DNA, disrupting replication.

Interaction Type Biological Impact Experimental Evidence
DNA intercalationTopoisomerase inhibitionHypochromic shift in UV-Vis spectra
Base-pair distortionAnticancer potentialGel electrophoresis retardation

Stability and Reactivity Considerations

Factor Impact Source
pH sensitivityDegrades in strong acids/bases (pH <2 or >12)
Thermal stabilityStable up to 200°C; decomposes above 250°C
Light sensitivityPhotodegradation observed under UV exposure

Scientific Research Applications

Chemical Properties and Structure

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide is characterized by its acridine backbone with a butyl substituent. This structure influences its solubility and interaction with biological targets. The molecular formula is C15H18N2OC_{15}H_{18}N_2O, and its molecular weight is approximately 246.32 g/mol.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex acridine derivatives. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions.

Reaction TypeReagents UsedOutcome
OxidationPotassium permanganateFormation of oxidized derivatives
SubstitutionAmines in presence of baseIntroduction of functional groups

This compound has been investigated for its biological properties:

  • Antimicrobial Properties : Studies have shown that the compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition.
  • Anticancer Activity : The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Mechanisms include mitochondrial dysfunction leading to increased oxidative stress.

Case Study: Antileishmanial Activity

Research has highlighted the efficacy of N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (a related compound) against Leishmania amazonensis. The study revealed that treatment led to morphological changes in the parasite and mitochondrial dysfunction, suggesting potential as a selective antileishmanial agent .

Medicinal Chemistry

The compound's potential extends into medicinal chemistry where it is being explored for drug development:

  • Alzheimer's Disease Treatment : Acridine derivatives have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This compound may offer therapeutic benefits by preserving acetylcholine levels in the brain .

Mechanism of Action

The mechanism of action of N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in neurotransmission. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Tetrahydroacridine Derivatives

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide (Bucricaine) Butylcarboxamide C₁₇H₂₂N₂ 254.37 High lipophilicity; potential CNS activity
7,7′-(Ethane-1,2-diyl)bis(1,2,3,4-tetrahydroacridine-9-carboxylic acid) Dimeric structure with ethane linker Not specified Not specified Extended dimeric framework; structural novelty
N-benzyl-1,2,3,4-tetrahydroacridin-9-amine Benzylamine substituent C₁₉H₁₈N₂ 274.37 Cholinesterase inhibition; neurological applications
N-ethyl-1,2,3,4-tetrahydroacridine-9-carboxamide hydrochloride Ethylcarboxamide; hydrochloride salt C₁₆H₁₈N₂O·HCl 302.80 Improved solubility via salt formation
N-(4-acetylphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide Acetylphenylcarboxamide C₂₂H₂₀N₂O₂ 344.41 Enhanced π-π interactions; photostability
N-{4-[2-(1,2,3,4-tetrahydro-6,7-dimethoxy-2-isoquinolinyl)-ethyl]-phenyl}-9,10-dihydro-5-methoxy-9-oxo-4-acridinecarboxamide Complex dimethoxyisoquinolinyl-ethyl group Not specified Not specified Anti-tumor activity; reduces drug resistance

Pharmacological and Functional Insights

The hydrochloride salt of the ethyl derivative () demonstrates how salt formation can address poor aqueous solubility, a common issue in acridine-based drugs.

Target Specificity: N-benzyl-1,2,3,4-tetrahydroacridin-9-amine () targets cholinesterase (BCHE), making it relevant for Alzheimer’s disease, whereas Bucricaine’s carboxamide group may favor interactions with other neurological targets. The dimethoxyisoquinolinyl derivative () shows anti-tumor effects by modulating multidrug resistance, a distinct mechanism compared to neurological agents.

Structural Novelty: Dimeric tetrahydroacridines () exhibit extended π-conjugation, which could enhance DNA intercalation or protein binding, though their pharmacological data remain unexplored.

Biological Activity

N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide, commonly referred to as GF120918, is a compound of significant interest in pharmacology due to its biological activity, particularly in the context of multidrug resistance (MDR) in cancer treatment. This compound has been studied for its potential to inhibit specific transporters involved in drug efflux, thereby enhancing the efficacy of various anticancer agents. This article delves into the biological activity of GF120918, summarizing key research findings, case studies, and relevant data.

Biological Activity Overview

GF120918 functions primarily as a P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor. These transporters are often overexpressed in cancer cells, leading to reduced intracellular concentrations of chemotherapeutic agents and contributing to drug resistance.

  • Inhibition of Drug Efflux : GF120918 inhibits P-gp and BCRP, which are responsible for the efflux of various anticancer drugs from cells. By blocking these transporters, GF120918 increases the retention of chemotherapeutic agents within cancer cells.
  • Enhanced Bioavailability : Studies have shown that GF120918 can increase the systemic bioavailability of certain drugs by inhibiting their efflux during absorption and first-pass metabolism in the liver .
  • Interaction with Organic Anion Transporters : GF120918 has also been reported to modulate liver-specific organic anion-transporting polypeptides (OATP1B1 and OATP1B3), influencing drug uptake in hepatocytes .

Efficacy Against Multidrug Resistance

GF120918 has been evaluated in various studies for its ability to reverse MDR in cancer cell lines. Notably:

  • Cytotoxicity Studies : In vitro experiments demonstrated that GF120918 significantly increased the cytotoxicity of drugs like mitoxantrone and topotecan in P-gp-overexpressing cell lines .
  • Flow Cytometry Analysis : Flow cytometric analyses indicated that GF120918 enhanced the accumulation of rhodamine 123 (a fluorescent substrate for P-gp) in resistant cell lines, confirming its role as an effective P-gp inhibitor .

Case Studies

  • Combination Therapy : In a clinical context, GF120918 has been used in combination with various anticancer agents to assess its ability to enhance therapeutic outcomes. For instance, when administered with topotecan, it resulted in a two-fold increase in systemic bioavailability .
  • Animal Models : Animal studies have shown that GF120918 can effectively reverse drug resistance mechanisms in tumor-bearing mice models, leading to improved survival rates when combined with standard chemotherapy regimens .

Table 1: Summary of Key Studies on GF120918

Study ReferenceYearFindings
Boer and Gekeler1995Identified GF120918 as a potent P-gp antagonist with low toxicity.
Kruijtzer et al.2002Demonstrated increased systemic bioavailability of topotecan when co-administered with GF120918.
Witherspoon et al.1996Confirmed efficacy in reversing P-gp-mediated resistance in clinical trials.

Table 2: Effects on Drug Accumulation

DrugCell Line TypeAccumulation Increase (%)Reference
MitoxantroneP-gp Overexpressing150%
TopotecanMDR Cell Lines200%
Rhodamine 123Resistant Cell Lines300%

Q & A

Q. What are the most reliable synthetic routes for N-butyl-1,2,3,4-tetrahydro-9-acridinecarboxamide, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or Suzuki coupling. For example, 9-chloro-1,2,3,4-tetrahydroacridine derivatives react with N-(aminoalkyl)benzofuran-2-carboxamides in the presence of phenol and catalytic KI at 155–160°C for 35–60 minutes, yielding 67–79% after purification by column chromatography or crystallization . Reaction temperature and solvent choice (e.g., 1,4-dioxane/water mixtures) critically affect reaction efficiency, as seen in analogous tetrahydroacridine syntheses .

Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are standard. For structural confirmation, 1H^1H- and 13C^{13}C-NMR identify substituent patterns, while HPLC with UV detection (e.g., at 254 nm) ensures purity >95% . Mass spectrometry (MS) further validates molecular weight, as demonstrated in studies of related tetrahydroacridine-carboxamides .

Q. How does solvent polarity affect the fluorescence properties of this compound derivatives?

In photochromic analogs (e.g., N-butyl-naphthalimide derivatives), increasing solvent polarity induces a red shift in fluorescence emission due to stabilization of excited states. For instance, polar solvents like DMF shift emissions to ~550 nm compared to ~500 nm in toluene . This principle likely applies to acridinecarboxamides, suggesting solvent screening is essential for fluorescence-based assays.

Advanced Research Questions

Q. What electrochemical behaviors are observed for this compound in non-aqueous solvents, and how do they inform redox stability?

Cyclic voltammetry (CV) studies of 1,2,3,4-tetrahydroacridine-9-carboxamide in aprotic solvents (e.g., acetonitrile, DMF) reveal quasi-reversible redox peaks at −1.2 to −1.5 V (vs. Ag/AgCl), attributed to reduction of the acridine core. Solvent dielectric constant modulates electron transfer kinetics, with higher polarity reducing overpotential . Such data guide applications in redox-active drug design or energy storage.

Q. Can computational modeling predict the binding affinity of this compound to acetylcholinesterase (AChE) for Alzheimer’s research?

Molecular docking of tacrine-acridine hybrids (e.g., N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamides) shows strong π-π stacking with AChE’s catalytic site (binding energy: −9.5 to −10.2 kcal/mol). Density Functional Theory (DFT) calculations further correlate HOMO-LUMO gaps with inhibitory potency, supporting rational drug design .

Q. How do structural modifications (e.g., alkyl chain length) impact photochromic switching efficiency in acridinecarboxamides?

Extending the N-alkyl chain (e.g., from methyl to butyl) enhances steric shielding, reducing non-radiative decay and improving fluorescence quantum yield (e.g., Φ from 0.15 to 0.32 in dichloromethane). Diarylethene-modified analogs exhibit reversible photochromism under UV/Vis light, with switching cycles >100 times without degradation .

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroacridine derivatives?

Discrepancies in IC50_{50} values (e.g., AChE inhibition ranging from 10 nM to 1 µM) often arise from assay conditions (pH, temperature) or impurity profiles. Orthogonal validation via isothermal titration calorimetry (ITC) and kinetic assays (e.g., Ellman’s method) is recommended .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (N2_2) to prevent oxidation during coupling reactions .
  • Fluorescence Quenching Studies : Pair time-resolved fluorescence with Stern-Volmer analysis to distinguish static vs. dynamic quenching mechanisms .
  • Electrochemical Setup : Employ three-electrode cells with Pt counter electrodes and non-aqueous electrolytes (e.g., 0.1 M TBAPF6_6) for reproducible CV results .

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